molecular formula C10H10Cl2O3 B2852424 2-(2,4-Dichloro-3,5-dimethylphenoxy)acetic acid CAS No. 19545-97-2

2-(2,4-Dichloro-3,5-dimethylphenoxy)acetic acid

Cat. No.: B2852424
CAS No.: 19545-97-2
M. Wt: 249.09
InChI Key: FHNRZJWFYRKAHV-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-3,5-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and two methyl groups on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-3,5-dimethylphenoxy)acetic acid typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the phenol group by the chloroacetic acid, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or distillation to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-3,5-dimethylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(2,4-Dichloro-3,5-dimethylphenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-3,5-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but lacking the methyl groups.

    2,4-Dichloro-3,5-dimethylphenol: A related compound with similar chemical properties but different applications.

Uniqueness

2-(2,4-Dichloro-3,5-dimethylphenoxy)acetic acid is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichloro-3,5-dimethylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-5-3-7(15-4-8(13)14)10(12)6(2)9(5)11/h3H,4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNRZJWFYRKAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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